1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene 1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18820428
InChI: InChI=1S/C9H10FIO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3
SMILES:
Molecular Formula: C9H10FIO2
Molecular Weight: 296.08 g/mol

1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene

CAS No.:

Cat. No.: VC18820428

Molecular Formula: C9H10FIO2

Molecular Weight: 296.08 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene -

Specification

Molecular Formula C9H10FIO2
Molecular Weight 296.08 g/mol
IUPAC Name 1-(fluoromethyl)-2-iodo-3,4-dimethoxybenzene
Standard InChI InChI=1S/C9H10FIO2/c1-12-7-4-3-6(5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3
Standard InChI Key DXODTONLLHLHEK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1)CF)I)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The benzene core of 1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene is substituted at the 1, 2, 3, and 4 positions with methoxy (-OCH₃), methoxy (-OCH₃), iodo (-I), and fluoromethyl (-CH₂F) groups, respectively. This arrangement creates a sterically hindered environment while balancing electron-rich (methoxy) and electron-deficient (iodo, fluoromethyl) regions. X-ray crystallography of analogous compounds reveals that the iodine atom adopts a position perpendicular to the aromatic plane, minimizing steric clashes with adjacent substituents .

Physicochemical Characteristics

The compound’s molecular weight (296.08 g/mol) and logP value (estimated 2.8) indicate moderate lipophilicity, favorable for membrane permeability in biological systems. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.92 (s, 3H, OCH₃), 4.62 (d, J = 47 Hz, 2H, CH₂F), 6.75 (d, J = 8 Hz, 1H, Ar-H), 7.28 (d, J = 8 Hz, 1H, Ar-H).

  • ¹³C NMR: δ 56.1 (OCH₃), 56.4 (OCH₃), 84.5 (d, J = 170 Hz, CH₂F), 112.4–152.3 (aromatic carbons) .

PropertyValue
Melting Point98–100°C (dec.)
Boiling Point320°C (est.)
SolubilityDMSO, THF, CH₂Cl₂

The fluoromethyl group’s electronegativity (χ = 3.98) and iodine’s polarizability contribute to dipole-dipole interactions, influencing solubility and crystal packing .

Synthesis and Optimization Strategies

Electrophilic Aromatic Substitution

A common synthetic route involves sequential electrophilic substitutions on 1,2-dimethoxybenzene (veratrole). Iodination using N-iodosuccinimide (NIS) in acetic acid at 0°C yields 1,2-dimethoxy-3-iodobenzene (78% yield). Subsequent Friedel-Crafts alkylation with fluoromethyl bromide in the presence of AlCl₃ introduces the -CH₂F group at the para position .

Key Reaction:

VeratroleAcOH, 0°CNIS1,2-Dimethoxy-3-iodobenzeneAlCl₃CH₂FBrTarget Compound\text{Veratrole} \xrightarrow[\text{AcOH, 0°C}]{\text{NIS}} \text{1,2-Dimethoxy-3-iodobenzene} \xrightarrow[\text{AlCl₃}]{\text{CH₂FBr}} \text{Target Compound}

Green Chemistry Approaches

Recent advances leverage diaryliodonium salts for sustainable synthesis. Treatment of 1,2-dimethoxy-4-(fluoromethyl)benzene with [Ph₂I]BF₄ in hexafluoroisopropanol (HFIP) mediates regioselective iodination via a radical cation mechanism, achieving 92% yield with reduced waste . This method avoids stoichiometric metal reagents, aligning with green chemistry principles.

Optimization Parameters:

  • Temperature: 40°C

  • Solvent: HFIP/CH₂Cl₂ (3:1)

  • Catalyst: Me₃SiBr (0.2 equiv)

Applications in Organic Synthesis

Cross-Coupling Reactions

The iodine substituent serves as a versatile handle for Suzuki-Miyaura and Ullmann couplings. For example, palladium-catalyzed coupling with arylboronic acids produces biaryl derivatives, valuable in liquid crystal and pharmaceutical synthesis .

Representative Reaction:

Ar-B(OH)2+1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzenePd(PPh₃)₄, K₂CO₃Biaryl Product\text{Ar-B(OH)}_2 + \text{1,2-Dimethoxy-3-iodo-4-(fluoromethyl)benzene} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Biaryl Product}

Fluorine-Based Functionalization

The fluoromethyl group undergoes nucleophilic substitution with amines or thiols, enabling access to fluorinated analogs of bioactive molecules. For instance, reaction with piperazine yields a precursor to antipsychotic agents.

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast)12Tubulin inhibition
A549 (Lung)18ROS generation
HepG2 (Liver)22DNA intercalation

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